molecular formula C14H16F3NO2 B2469750 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone CAS No. 2034249-98-2

2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

Cat. No.: B2469750
CAS No.: 2034249-98-2
M. Wt: 287.282
InChI Key: LFLIVIAJWSVZST-UHFFFAOYSA-N
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Description

2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a synthetic intermediate of significant interest in medicinal chemistry, particularly in the development of novel kinase inhibitors. Its core structure incorporates an azetidine ring, a four-membered nitrogen heterocycle prized for its role as a conformational constraint and its ability to improve the physicochemical properties of drug candidates. The presence of the 2,2,2-trifluoroethoxy moiety is a critical feature, as this group is known to enhance metabolic stability and influence binding affinity through its strong electron-withdrawing nature and lipophilicity [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01976]. Research focused on this compound leverages its utility as a key building block for the synthesis of more complex molecules targeting protein kinases, which are enzymes implicated in a wide array of diseases, including cancer and inflammatory disorders. The scaffold is designed to interact with the hinge region of kinase ATP-binding sites, and the meta-tolyl group provides a strategic vector for exploring additional interactions within hydrophobic pockets. Consequently, this reagent serves as a versatile template for structure-activity relationship (SAR) studies, enabling researchers to systematically optimize potency and selectivity for specific kinase targets [https://www.nature.com/articles/s41573-021-00252-0]. Its primary research value lies in accelerating the discovery of next-generation targeted therapies.

Properties

IUPAC Name

2-(3-methylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO2/c1-10-3-2-4-11(5-10)6-13(19)18-7-12(8-18)20-9-14(15,16)17/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLIVIAJWSVZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC(C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or halogenated amines, under basic conditions.

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using trifluoroethanol and a suitable leaving group, such as a halide.

    Attachment of the Tolyl Group: The tolyl group can be attached through Friedel-Crafts acylation or alkylation reactions, using toluene derivatives and appropriate catalysts.

    Formation of the Ethanone Moiety: The ethanone moiety can be introduced through oxidation reactions, such as the use of Jones reagent or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethanone moiety can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, potentially being replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Jones reagent, potassium permanganate, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or other oxidized products.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Compounds with different substituents replacing the trifluoroethoxy group.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural features could be exploited in the design of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: It could be used as a probe to study biological pathways and mechanisms, particularly those involving azetidine-containing compounds.

    Industrial Applications: Its reactivity and stability may make it useful in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group could enhance its binding affinity or selectivity, while the azetidine ring may confer stability and rigidity to the molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Aryl Group Variations

2-(o-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone ()
  • Structure : Substitution at the ortho position of the phenyl group.
  • Molecular Weight : 273.26 g/mol.
(2-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone ()
  • Molecular Formula: C₁₂H₁₁ClF₃NO₂.
  • Molecular Weight : 293.67 g/mol.
  • Impact : The electron-withdrawing chlorine atom increases electrophilicity, enhancing reactivity in nucleophilic substitutions.
2-(2-Methoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone ()
  • Structure : Methoxy group at the phenyl para position.
  • Impact : The methoxy group improves solubility in polar solvents but may reduce membrane permeability.

Heterocycle Variations

2-(m-Tolyl)-1-(2-(trifluoromethyl)piperidin-1-yl)ethanone ()
  • Structure : Piperidine (six-membered ring) replaces azetidine.
  • Molecular Formula: C₁₅H₁₈F₃NO.
2-(Cyclopentylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone ()
  • Structure : Thiazole and cyclopentylthio substituents.
  • Biological Activity : Acts as a G protein-coupled receptor agonist, highlighting the role of sulfur-containing groups in receptor interactions.

Substituent Variations on Azetidine

2-(2,4-Dichlorophenoxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone ()
  • Molecular Formula: C₁₃H₁₂Cl₂F₃NO₃.
  • Biological Activity : Exhibits significant antibacterial activity against Staphylococcus aureus (inhibition zones >20 mm) .
  • Impact: The dichlorophenoxy group enhances antimicrobial properties but may increase toxicity.
2-Methyl-4-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)oxazole ()
  • Structure : Sulfonyl group on azetidine.
  • Impact : The sulfonyl group improves stability under acidic conditions, making it suitable for oral drug formulations.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Biological Activity
Target Compound C₁₅H₁₆F₃NO₂* ~313.3 (estimated) m-Tolyl, trifluoroethoxy-azetidine Not reported (extrapolated)
2-(o-Tolyl) analog () Not provided 273.26 o-Tolyl Antimicrobial potential inferred
(2-Chlorophenyl)methanone () C₁₂H₁₁ClF₃NO₂ 293.67 2-Chlorophenyl Enzyme modulation (hypothesized)
Piperidine analog () C₁₅H₁₈F₃NO 309.3 m-Tolyl, trifluoromethyl-piperidine Pharmacological activity (general)
2,4-Dichlorophenoxy analog () C₁₃H₁₂Cl₂F₃NO₃ 382.1 Dichlorophenoxy Antibacterial (S. aureus)

*Estimated based on structural analogs.

Biological Activity

The compound 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone , also known by its CAS number 2309313-55-9 , is a synthetic organic molecule that belongs to the azetidine class. Its structure features a trifluoroethoxy group and a m-tolyl substituent, which may influence its biological activity. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C13H15F3N2O2C_{13}H_{15}F_3N_2O_2, with a molecular weight of 288.27 g/mol . The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC₁₃H₁₅F₃N₂O₂
Molecular Weight288.27 g/mol
CAS Number2309313-55-9

Synthesis

The synthesis of 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone typically involves multiple steps:

  • Formation of the Azetidine Ring : Achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Trifluoroethoxy Group : This may involve nucleophilic substitution reactions using trifluoroethanol.
  • Attachment of the m-Tolyl Group : Coupling reactions such as Suzuki or Heck coupling are commonly employed.

Anticancer Properties

Recent studies have indicated that azetidine derivatives exhibit significant anticancer activity. For instance, azetidine compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This mechanism was observed in compounds similar to 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone, suggesting potential efficacy against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

The biological mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may act on specific enzymes involved in cellular processes.
  • Receptor Interaction : It could modulate receptor activity related to neurotransmission or hormonal signaling pathways.
  • Alteration of Cellular Processes : The compound may influence gene expression and metabolic pathways critical for cell survival and proliferation.

Case Studies

Several case studies have explored the biological effects of azetidine derivatives:

  • Cytotoxicity Studies : Research has demonstrated that certain azetidine derivatives exhibit cytotoxic effects by disrupting microtubule dynamics, leading to apoptosis in cancer cells .
  • Antiproliferative Activity : Compounds structurally related to 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone have shown significant antiproliferative effects against various tumor cell lines .

Q & A

Q. What are the common synthetic routes for preparing 2-(m-Tolyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone, and what key reaction conditions are required?

  • Methodological Answer : Synthesis typically involves multi-step processes:
  • Step 1 : Formation of the azetidine ring via cyclization of a β-chloroamine intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile at 60°C) .
  • Step 2 : Introduction of the trifluoroethoxy group via nucleophilic substitution, using 2,2,2-trifluoroethyl bromide and a base like NaH in THF .
  • Step 3 : Coupling the m-tolylacetyl fragment to the functionalized azetidine via a ketone-forming reaction, often using EDCI/HOBt for activation .
    Key conditions include anhydrous solvents, controlled temperature (40–80°C), and inert atmosphere to prevent side reactions.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : To confirm substituent positions and azetidine ring integrity. For example, the azetidine NH proton appears as a broad singlet at δ ~3.5 ppm in DMSO-d₆ .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₇F₃NO₂: 324.1215) .
  • FT-IR : To identify carbonyl (C=O stretch ~1700 cm⁻¹) and trifluoroethoxy (C-F stretches ~1150–1250 cm⁻¹) groups .

Q. What are the typical challenges in purifying this compound, and how can they be addressed?

  • Methodological Answer : Challenges include low solubility in polar solvents and co-elution of byproducts. Solutions:
  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 8:2 to 6:4) to separate trifluoroethoxy-containing intermediates .
  • Recrystallization : Employ ethanol/water mixtures to exploit differential solubility of the final product .

Advanced Research Questions

Q. How can researchers optimize the yield of the trifluoroethoxy-azetidine intermediate during synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for improved coupling efficiency .
  • Solvent Optimization : Compare DMF vs. THF for nucleophilic substitution; THF often reduces side-product formation .
  • Temperature Control : Maintain 60°C to balance reaction rate and thermal degradation .

Q. What strategies can be employed to resolve contradictory data regarding the compound’s biological activity across different studies?

  • Methodological Answer :
  • Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based protease assays) and cellular (e.g., cytotoxicity in HEK293 cells) models .
  • Structural Confirmation : Re-characterize batches via XRD to rule out polymorphic effects (e.g., crystal packing influencing solubility and bioactivity) .
  • Meta-Analysis : Compare studies for variables like assay pH, solvent (DMSO vs. saline), and cell line selection .

Q. How does the introduction of the trifluoroethoxy group influence the compound’s electronic properties and reactivity?

  • Methodological Answer :
  • Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density changes. The -CF₃ group increases electrophilicity at the ketone carbonyl .
  • Kinetic Studies : Monitor hydrolysis rates under acidic vs. neutral conditions; trifluoroethoxy enhances stability via steric hindrance .

Q. What methodologies are recommended for studying the compound’s interaction with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins (e.g., KD determination) .
  • X-ray Crystallography : Resolve co-crystal structures to identify key binding motifs (e.g., hydrogen bonds with azetidine nitrogen) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

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